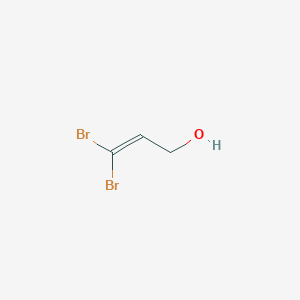

3,3-Dibromoprop-2-en-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,3-Dibromoprop-2-en-1-ol is a chemical compound with the CAS Number: 101084-79-1 . It has a molecular weight of 215.87 and is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C3H4Br2O/c4-3 (5)1-2-6/h1,6H,2H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D structure for further analysis.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Synthesis Applications

- 3,3-Dibromoprop-2-en-1-ol is utilized in the novel synthesis of furans, specifically in the palladium-catalyzed cyclization-isomerization process for creating 3,3,3-trifluoroprop-1-en-2-yl-substituted furans (Zhang, Zhao, & Lu, 2007).

Biological Activity

- The compound has been identified in the dichloromethane solubles of the red alga Plocamium costatum, suggesting its natural occurrence and potential ecological roles, such as deterring barnacle larval settlement (Konig, Wright, & de Nys, 1999).

Gold-Catalyzed Allylic Amination

- Gold catalysis is employed for intramolecular allylic amination of 2-tosylaminophenylprop-1-en-3-ols, demonstrating the compound's role in forming 1,2-dihydroquinolines and bioactive tetrahydroquinoline alkaloids (Kothandaraman, Foo, & Chan, 2009).

Stereochemistry

- In the study of dynamic resolution via the formation of diastereoisomeric esters, (S)-2,3-Dibromopropan-1-ol was obtained from racemic 2,3-dibromopropan-1-ol, indicating its potential in enantiomerically pure synthesis (Brunetto, Gori, Fiaschi, & Napolitano, 2002).

Homocoupling and Cyclization

- The compound is involved in regio- and stereoselective homocoupling, leading to fluorescent dihydrofuran derivatives, showcasing its utility in creating complex molecular structures (Funayama, Satoh, & Miura, 2005).

Polymer Science

- In polymer science, But-3-en-1-ol, closely related to this compound, is used in metallocene terpolymerization with ethylene and norbornene, indicating the compound's potential in polymer chemistry (Liu, Yao, Cao, Li, & Zhu, 2009).

Catalysis

- The compound's derivative, prop-2-ene-1-ol, is used in hydrocarbonylation to produce butane-1,4-diol and 2-methylpropan-1-ol, demonstrating its application in catalytic processes (Simpson, Currie, Andersen, Cole-Hamilton, & Green, 1996).

Pharmaceutical Chemistry

- 2,2,3-Tribromopropanal, related to this compound, is used in the Skraup-type synthesis of 3-bromoquinolin-6-ols, showcasing the compound's role in the synthesis of pharmaceutical intermediates (Lamberth et al., 2014).

Marine Chemistry

- Halogenated but-3-en-2-ols, structurally similar to this compound, are found in the methylene chloride extract of the red alga Asparagopsis taxiformis, suggesting the compound's significance in marine natural products chemistry (Woolard, Moore, & Roller, 1976).

Mechanism of Action

Safety and Hazards

The safety information for 3,3-Dibromoprop-2-en-1-ol includes several hazard statements such as H302, H312, H315, H319, H332, H335 . These codes correspond to various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Properties

IUPAC Name |

3,3-dibromoprop-2-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Br2O/c4-3(5)1-2-6/h1,6H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWKWABVYDUUGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=C(Br)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.87 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({2-[4-(2-Thienylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2613310.png)

![Tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate](/img/structure/B2613311.png)

![N-(3,4-dimethylphenyl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2613316.png)

![N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2613321.png)

![7-(4-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-4-oxobutyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2613325.png)

![N-benzyl-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2613328.png)

![(1-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2613331.png)

![4-[(1-oxo-2-phenyl-1H-inden-3-yl)amino]benzenecarboxylic acid](/img/structure/B2613332.png)

![2-Chloromethyl-6-nitrobenzo[d]thiazole](/img/structure/B2613333.png)